molecular formula C8H17O5P B14146004 Dimethyl (1-ethoxy-3-oxobutyl)phosphonate CAS No. 88972-22-9

Dimethyl (1-ethoxy-3-oxobutyl)phosphonate

Cat. No.: B14146004
CAS No.: 88972-22-9
M. Wt: 224.19 g/mol
InChI Key: ULEXJAXTBVJYQY-UHFFFAOYSA-N
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Description

Dimethyl (1-ethoxy-3-oxobutyl)phosphonate is an organophosphorus compound with a variety of applications in organic synthesis and industrial processes. This compound is known for its versatility and reactivity, making it a valuable reagent in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (1-ethoxy-3-oxobutyl)phosphonate typically involves the Michael addition of dialkylphosphites to methylvinylketone. This reaction is carried out under basic conditions, often using sodium alcoholate in the corresponding alcohol at reflux for several hours . The reaction yields the desired phosphonate compound with good efficiency and selectivity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1-ethoxy-3-oxobutyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the compound into phosphonates with different alkyl groups.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various phosphonic acids, substituted phosphonates, and other organophosphorus compounds. These products have applications in different fields, including agriculture, pharmaceuticals, and materials science.

Scientific Research Applications

Dimethyl (1-ethoxy-3-oxobutyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl (1-ethoxy-3-oxobutyl)phosphonate involves its reactivity as a nucleophile. The compound targets electrophilic sites on other molecules, facilitating various chemical transformations. This reactivity is due to the presence of the phosphonate group, which can engage in nucleophilic attacks and form stable intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (1-ethoxy-3-oxobutyl)phosphonate is unique due to its specific reactivity profile and the presence of the ethoxy group, which can be selectively modified. This makes it a versatile reagent in organic synthesis, allowing for the creation of a wide range of derivatives and complex molecules.

Properties

CAS No.

88972-22-9

Molecular Formula

C8H17O5P

Molecular Weight

224.19 g/mol

IUPAC Name

4-dimethoxyphosphoryl-4-ethoxybutan-2-one

InChI

InChI=1S/C8H17O5P/c1-5-13-8(6-7(2)9)14(10,11-3)12-4/h8H,5-6H2,1-4H3

InChI Key

ULEXJAXTBVJYQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(=O)C)P(=O)(OC)OC

Origin of Product

United States

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